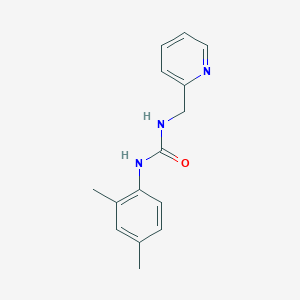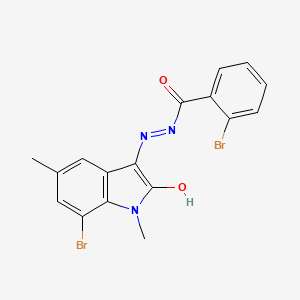
N-(2,4-dimethylphenyl)-N'-(2-pyridinylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethylphenyl)-N'-(2-pyridinylmethyl)urea, commonly known as DPI, is a chemical compound that has gained significant attention in scientific research due to its various properties and potential applications. DPI is a urea derivative and is synthesized through a multi-step process involving several chemical reactions.
Mechanism of Action
The mechanism of action of DPI involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an essential enzyme involved in the de novo pyrimidine biosynthesis pathway. DPI inhibits DHODH by binding to its active site and preventing the conversion of dihydroorotate to orotate. This leads to the depletion of intracellular pyrimidine nucleotides, which ultimately results in the inhibition of cell proliferation and growth.
Biochemical and Physiological Effects:
DPI has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and modulate the immune response. DPI has also been found to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress. Additionally, DPI has been found to exhibit anti-inflammatory properties and has been investigated as a potential therapeutic agent for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of DPI is its potent inhibitory activity against DHODH, which makes it a valuable tool for studying the de novo pyrimidine biosynthesis pathway. DPI has also been found to exhibit low toxicity and high selectivity towards cancer cells, making it a potential anticancer agent. However, one of the limitations of DPI is its poor solubility in water, which can make it challenging to work with in lab experiments.
Future Directions
There are several future directions for DPI research. One potential direction is to investigate its potential as a therapeutic agent for inflammatory diseases. DPI has been found to exhibit anti-inflammatory properties, and further studies could explore its efficacy in treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to investigate its potential as a combination therapy with other anticancer agents. DPI has been found to exhibit synergistic effects with several other anticancer agents, and further studies could explore its potential as a combination therapy for cancer treatment.
In conclusion, DPI is a urea derivative that has gained significant attention in scientific research due to its various properties and potential applications. Its synthesis involves a multi-step process, and it has been studied for its antitumor, antifungal, and antibacterial properties. The mechanism of action of DPI involves the inhibition of DHODH, and it has been found to exhibit several biochemical and physiological effects. DPI has several advantages and limitations for lab experiments, and there are several future directions for its research.
Synthesis Methods
The synthesis of DPI involves a multi-step process that includes the reaction of 2,4-dimethylphenyl isocyanate with 2-pyridinemethanol to form N-(2,4-dimethylphenyl)-N'-(2-pyridinylmethyl)urea. The reaction is carried out in the presence of a catalyst such as triethylamine and under anhydrous conditions. The resulting product is then purified through recrystallization using an appropriate solvent.
Scientific Research Applications
DPI has been extensively studied in scientific research due to its potential applications in various fields. DPI has been found to exhibit antitumor activity and has been investigated as a potential anticancer agent. It has also been studied for its antifungal and antibacterial properties. DPI has been found to inhibit the growth of several bacterial and fungal strains, including Candida albicans, Aspergillus fumigatus, and Staphylococcus aureus.
properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-11-6-7-14(12(2)9-11)18-15(19)17-10-13-5-3-4-8-16-13/h3-9H,10H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSMYTYSYYCXAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCC2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49825988 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]tetrahydro-3-furancarboxamide](/img/structure/B6054140.png)
![7-(2,3-difluorobenzyl)-2-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6054146.png)
![3-(5-chloro-2-fluorophenyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6054156.png)
![2-fluoro-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]benzamide](/img/structure/B6054162.png)
![N-[1-(4-pyridinyl)propyl]-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B6054164.png)
![1-[3-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6054166.png)

![ethyl 4-[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B6054176.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-2-methylpropyl 4-butoxybenzoate](/img/structure/B6054180.png)
![4-[(3-furylmethyl)amino]-1-(2-phenylethyl)-2-pyrrolidinone](/img/structure/B6054185.png)
![1-({1-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-3-piperidinyl}methyl)-2-pyrrolidinone](/img/structure/B6054189.png)

![N-(2-methyl-5-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide](/img/structure/B6054208.png)
![N-{[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide](/img/structure/B6054213.png)